

An In-depth Technical Guide to Ethyl 2-oxo-2H-chromene-3-carboxylate

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Introduction

Ethyl 3-coumarincarboxylate, systematically named ethyl 2-oxo-2H-chromene-3-carboxylate according to IUPAC nomenclature, is a prominent member of the coumarin family of heterocyclic compounds.[1][2][3] Coumarins, both natural and synthetic, are renowned for their broad spectrum of biological and pharmacological activities, making them crucial scaffolds in medicinal chemistry and drug development.[2][4] This guide provides a comprehensive overview of ethyl 2-oxo-2H-chromene-3-carboxylate, focusing on its synthesis, chemical properties, biological significance, and experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 2-oxo-2H-chromene-3-carboxylate is presented below.



Property	Value	Reference	
IUPAC Name	ethyl 2-oxochromene-3- carboxylate	[3]	
Synonyms	Ethyl 3-coumarincarboxylate, 3-Carbethoxycoumarin, Coumarin-3-carboxylic acid ethyl ester	[1][3][5]	
Molecular Formula	C12H10O4	[1][6]	
Molecular Weight	218.21 g/mol	[1][6][7]	
Melting Point	90-95 °C	[4][6][7]	
Appearance	White to almost white crystalline powder		
CAS Number	1846-76-0	[1][5]	

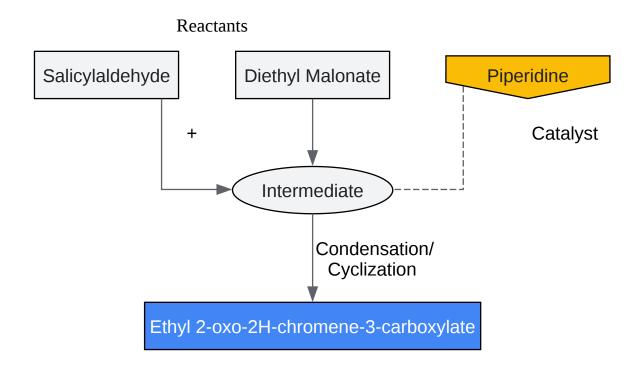
Synthesis and Experimental Protocols

The most prevalent method for synthesizing ethyl 2-oxo-2H-chromene-3-carboxylate is the Knoevenagel condensation of salicylaldehyde with diethyl malonate.[2][8] This reaction can be catalyzed by various bases, such as piperidine, or conducted under different conditions to optimize yield.[2][9]

General Synthesis Pathway

The synthesis involves the condensation of salicylaldehyde and diethyl malonate, typically catalyzed by a weak base like piperidine, leading to the formation of the coumarin ring system.





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Fig. 1: Knoevenagel condensation for synthesis.

Detailed Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is adapted from established literature procedures.[4]

- Apparatus Setup: A 250 mL round-bottom flask is charged with salicylaldehyde (5 mmol, 610 mg), diethyl malonate (5 mmol, 800.8 mg), 70 mL of toluene, 0.5 mL of piperidine, and one drop of glacial acetic acid.
- Reaction: The flask is connected to a reflux condenser equipped with a Dean-Stark apparatus to remove water formed during the reaction.
- Reflux: The reaction mixture is heated under reflux for approximately one hour. Water and ethanol generated as byproducts are collected and periodically removed via the Dean-Stark trap.
- Solvent Removal: After the reaction is complete, toluene is removed by simple distillation.



- Precipitation and Isolation: The remaining residue is transferred to a beaker and cooled in an ice bath to induce precipitation.
- Filtration and Purification: The resulting solid precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethanol. The expected yield of ethyl 2-oxo-2H-chromene-3-carboxylate is approximately 84%.[4]

Comparison of Synthetic Methods

Various methods have been developed for the synthesis of substituted ethyl 2-oxo-2H-chromene-3-carboxylates, with yields ranging from 25% to over 95%.[9] Greener synthesis approaches, such as using water as a solvent with choline chloride or solvent-free reactions with nanoparticle catalysts, have shown high efficiency.[9]

Catalyst <i>l</i> Conditions	Solvent	Yield (%)	Reference
Piperidine	Toluene	84	[4]
Piperidine	Ethanol	Not specified, common	[8][9]
Choline Chloride	Water	91-92	[9]
MgFe ₂ O ₄ Nanoparticles	Solvent-free	88-93	[9]
Yb(OTf)₃	Solvent-free, Microwave	93-98 (for acid form)	[9]

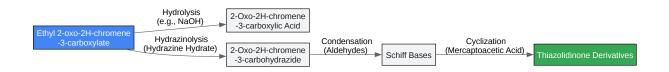
Chemical Reactivity and Applications

Ethyl 2-oxo-2H-chromene-3-carboxylate serves as a versatile intermediate for the synthesis of a wide array of derivatives due to the reactivity of both its ester group and the coumarin nucleus.

Key Reaction Pathways



The ester group can undergo hydrolysis to form the corresponding carboxylic acid or react with amines and hydrazines to produce amides and hydrazides, respectively.[9][10][11] These derivatives are often precursors to more complex heterocyclic systems with potential biological activities.[11]



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Fig. 2: Key reaction pathways from the parent ester.

This reactivity makes it a key starting material in the synthesis of compounds for various applications, including pharmaceuticals and agrochemicals.[2][4] For instance, its derivatives have been explored as potential antibacterial and analgesic agents.[11]

Biological and Pharmacological Significance

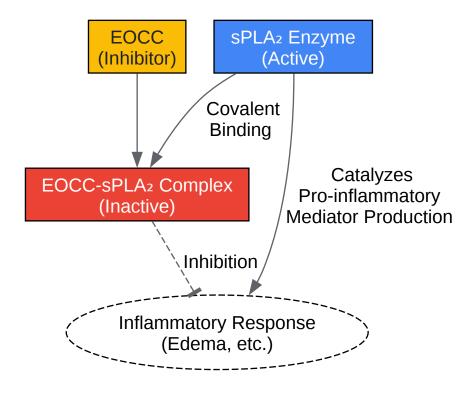
Ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC) itself, along with its derivatives, exhibits a range of interesting biological activities.

Enzyme Inhibition: Phospholipase A₂ (sPLA₂)

EOCC has been identified as an irreversible inhibitor of secretory phospholipase A₂ (sPLA₂) from the venom of the Crotalus durissus ruruima snake.[12] This inhibition is crucial as sPLA₂ enzymes are involved in inflammatory processes.

- Mechanism: EOCC forms a stable, covalent complex with the sPLA₂ enzyme, leading to a significant decrease in its catalytic activity (Vmax) and substrate affinity (Km).[12]
- Quantitative Data: The IC₅₀ value for the inhibition of sPLA₂r by EOCC is 3.1 ± 0.06 nmol.
 Mass spectrometry confirmed the formation of a complex, increasing the enzyme's mass from 14,299.34 Da to 14,736.22 Da.[12]





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Fig. 3: Inhibition of sPLA₂ by EOCC.

Effects on sPLA2-Induced Pathologies

Biological Effect	sPLA ₂ r (Native)	sPLA₂r + EOCC	Reference
Platelet Aggregation	91.54 ± 9.3%	18.56 ± 6.5%	[12]
Edema Induction	Significantly reduced	Less than native and BPB-treated	[12]
Myotoxic Effect	Present	Decreased	[12]

These findings underscore the potential of EOCC as a pharmacological agent against snake venom toxicity and other inflammatory conditions mediated by sPLA₂.[12]

Antibacterial Activity

While EOCC itself is primarily a synthetic precursor, its metal complexes and derivatives have been screened for antimicrobial properties. For example, lanthanum(III) and copper(II) complexes of ethyl 2-oxo-2H-chromene-3-carboxylate have demonstrated antibacterial activity



against pathogenic bacteria isolated from wound infections, with the lanthanum complex showing greater efficacy.[13]

Conclusion

Ethyl 2-oxo-2H-chromene-3-carboxylate is a molecule of significant interest in organic and medicinal chemistry. Its straightforward synthesis via Knoevenagel condensation, coupled with its versatile reactivity, makes it an invaluable building block for creating a diverse library of coumarin derivatives. Its demonstrated biological activity as an enzyme inhibitor, particularly against phospholipase A₂, highlights its potential as a lead compound in the development of new anti-inflammatory and antivenom agents. Further research into its derivatives continues to be a promising avenue for discovering novel therapeutic agents.

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